molecular formula C26H22ClN5O5S B2701146 4-chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1112277-94-7

4-chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No. B2701146
CAS RN: 1112277-94-7
M. Wt: 552
InChI Key: OCMOVJJMJSNZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H22ClN5O5S and its molecular weight is 552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Novel benzenesulfonamides, including those with substituted 1,3,4-oxadiazole moieties, have been synthesized through various methods, including chlorosulfonation and reactions with chlorosulfonic acid under anhydrous conditions. These processes are crucial for creating compounds with potential biological activities (Iqbal et al., 2006; Beuchet et al., 1999).

  • Characterization and Molecular Docking

    The structural characterization of these compounds is typically performed using spectroscopic techniques like FTIR, NMR, and X-ray crystallography. Molecular docking studies are also carried out to understand the interaction of these molecules with biological targets, providing insights into their potential efficacy as therapeutic agents (Kausar et al., 2019; Al-Hourani et al., 2015).

Potential Biological Activities

  • Antimicrobial and Anti-HIV Activities

    Some benzenesulfonamides have been tested for their antimicrobial and anti-HIV properties. The structure-activity relationship (SAR) of these compounds provides valuable insights into designing more effective therapeutic agents (Iqbal et al., 2006).

  • Enzyme Inhibition

    These compounds have shown potential in enzyme inhibition assays, indicating their usefulness in developing treatments for conditions involving specific enzyme targets. Molecular docking studies support these findings, suggesting specific binding affinities and interactions (Kausar et al., 2019).

  • Anticancer Potential

    The antiproliferative activities of benzenesulfonamide derivatives against various cancer cell lines have been explored, with some compounds showing broad-spectrum activity. These studies are crucial for the development of new anticancer drugs (Brożewicz & Sławiński, 2012).

properties

IUPAC Name

4-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O5S/c1-35-23-12-5-18(13-24(23)36-2)25-29-26(37-30-25)22-15-32(16-28-22)14-17-3-8-20(9-4-17)31-38(33,34)21-10-6-19(27)7-11-21/h3-13,15-16,31H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMOVJJMJSNZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.